2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Catalog No.
S13818177
CAS No.
M.F
C6H6F2N2O2
M. Wt
176.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic ac...

Product Name

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-3-yl)acetic acid

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H6F2N2O2/c1-10-3-2-4(9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CGHCJHBMRYMFTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)(F)F

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula C6_6H6_6F2_2N2_2O2_2. This compound features a pyrazole ring substituted with a methyl group and a difluoroacetic acid moiety. It is characterized by its unique structural attributes, which include two fluorine atoms attached to the acetic acid portion and a methyl-substituted pyrazole ring. The compound's systematic name reflects its structural components and their arrangement, making it identifiable in chemical databases.

  • Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
  • Reduction: Reduction reactions may modify the functional groups within the molecule.
  • Substitution: The difluoroacetic acid moiety can engage in substitution reactions, where the fluorine atoms are replaced with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride for reduction.
  • Nucleophiles: Used in substitution reactions.

The reaction conditions vary based on the desired transformation, influenced by factors such as temperature, solvent, and catalysts.

Synthetic Routes

The synthesis of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid. This reaction is carried out under controlled conditions to ensure selective formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and acetylenic ketones.

Industrial Production Methods

While industrial production methods for this compound are not well-documented, large-scale synthesis would likely require optimization of reaction conditions to maximize yield and purity. This may involve advanced catalytic systems and continuous flow reactors to enhance efficiency.

Several compounds share structural similarities with 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid:

Compound NameStructural DifferencesUnique Features
2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acidSubstitution at position 4 of the pyrazole ringDifferent biological activity profile
Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinolineAdditional structural complexity with triazole and quinoline ringsPotentially distinct pharmacological properties

Uniqueness

The uniqueness of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid lies in its specific substitution pattern and the combination of both a pyrazole ring and a difluoroacetic acid moiety. This distinct structure may confer unique chemical and biological properties that differentiate it from similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

176.03973376 g/mol

Monoisotopic Mass

176.03973376 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types